
2-甲基-3-(4-甲基-1H-吡唑-1-基)丙酸
描述
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the empirical formula C7H10N2O2 . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The SMILES string representation of this compound is O=C(O)C©CN1N=CC=C1 .科学研究应用
药物合成与开发
该化合物是多种药物合成的前体。它的吡唑部分是许多药物的常见特征,因为它的化学反应具有多功能性。 例如,吡唑衍生物以其治疗潜力而闻名,包括抗菌、抗肿瘤和抗炎活性 .
催化
在催化领域,可以从该酸衍生的吡唑基配体用于与金属形成配合物。 这些配合物可以催化多种化学反应,使其在工业过程中具有价值 .
生物医学研究
2-甲基-3-(4-甲基-1H-吡唑-1-基)丙酸中发现的吡唑环存在于研究其化疗特性的化合物中。 例如,某些吡唑基配体已被研究用于其治疗结肠癌的潜力 .
农业化学
在农业化学中,吡唑衍生物因其除草和杀虫特性而被使用。 它们可以从该化合物合成并应用于农业环境中,以保护作物免受害虫和疾病的侵害 .
抗利什曼原虫和抗疟疾研究
该化合物已用于合成具有显着抗利什曼原虫和抗疟疾作用的分子。 分子对接研究表明,某些衍生物可以抑制像恶性疟原虫这样的寄生虫的生长,而恶性疟原虫会导致疟疾 .
作用机制
Target of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth or function of the disease-causing organisms .
Biochemical Pathways
Related compounds have been found to impact pathways involved in leishmaniasis and malaria .
Result of Action
Related compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
生化分析
Biochemical Properties
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic functions. The nature of these interactions often involves binding to the active sites of these enzymes, thereby affecting their substrate affinity and turnover rates .
Cellular Effects
The effects of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving the PI3K/AKT/mTOR pathway . It has been shown to alter gene expression, leading to changes in cellular metabolism and proliferation. Additionally, 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects have been observed, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolic flux and levels of various metabolites . The compound’s metabolism involves its conversion into several intermediate products, which can further participate in biochemical reactions within the cell.
Transport and Distribution
Within cells and tissues, 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with key biomolecules within these compartments, thereby influencing cellular processes such as metabolism and signal transduction.
属性
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYVHUXTCCGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


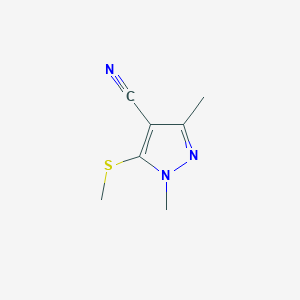
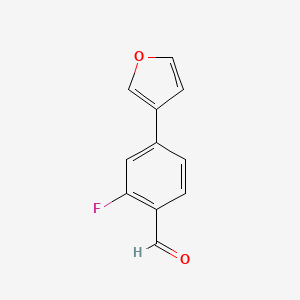

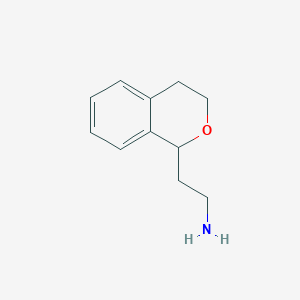
![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
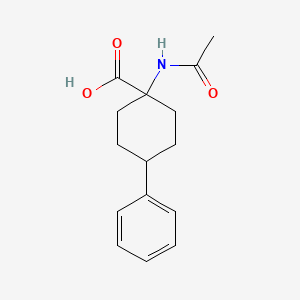
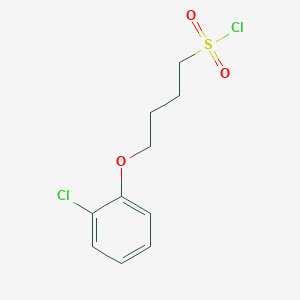
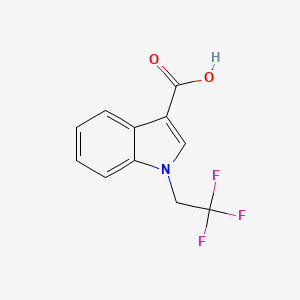
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
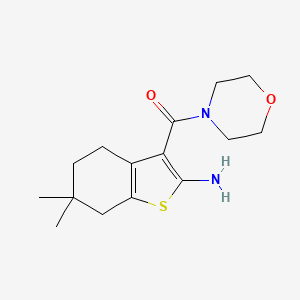
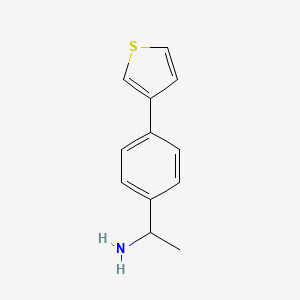
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)

